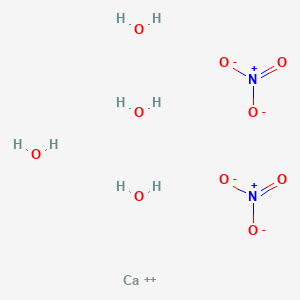

Calcium nitrate tetrahydrate

概要

説明

Calcium nitrate tetrahydrate is an inorganic compound with the formula Ca(NO3)2·4H2O . It is used as a nitrogenous fertilizer and a corrosive inhibitor in diesel fuels . It is also utilized in plant cells for culture experiments, cooling baths, and waste water handling .

Synthesis Analysis

Calcium nitrate tetrahydrate can be synthesized through the reaction of calcium hydroxide and ammonium nitrate solution . It is also produced industrially by reacting nitric acid with limestone .Molecular Structure Analysis

The molecular structure of Calcium nitrate tetrahydrate is represented as Ca(NO3)2·4H2O . It has a molecular weight of 236.15 .Chemical Reactions Analysis

Upon heating, Calcium nitrate tetrahydrate decomposes into calcium nitrite and nitrogen dioxide . It is also involved in the production of nitrogen fertilizers through the Odda process, which involves acidification of calcium phosphate .Physical And Chemical Properties Analysis

Calcium nitrate tetrahydrate is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere . It usually exists as a tetrahydrate form under standard conditions . It is also soluble in alcohol and acetone, but insoluble in concentrated nitric acid .科学的研究の応用

Fertilizer in Agriculture

Calcium nitrate tetrahydrate is widely used as a nitrogenous fertilizer . It provides essential nutrients to plants, promoting healthy growth and increasing crop yield.

Corrosive Inhibitor in Diesel Fuels

It acts as a corrosive inhibitor in diesel fuels . By reducing the corrosive effects of fuels, it helps in maintaining the integrity of engines and fuel systems.

Cell Culture Experiments

In the field of biology, it is utilized in plant cell culture experiments . It provides necessary calcium and nitrogen to the cells, which are essential for their growth and development.

Cooling Baths

Calcium nitrate tetrahydrate is also used in cooling baths . It helps in maintaining a low temperature, which is crucial in certain industrial and laboratory processes.

Waste Water Handling

It plays a significant role in waste water handling . It helps in the treatment of waste water by facilitating the removal of impurities.

Preparation of Bredigite Ceramics

It is used in the preparation of bredigite ceramics . Bredigite ceramics have various applications, including in the field of biomedicine for bone repair and regeneration.

Synthesis of Calcium Zirconate Fibers

Calcium nitrate tetrahydrate serves as a starting material for the preparation of calcium zirconate fibers . These fibers have potential applications in various fields, including electronics and optics.

Production of Hydroxyapatite Nanopowders

It is used in the preparation of hydroxyapatite nanopowders by the sol-gel method . Hydroxyapatite nanopowders have numerous applications, particularly in the field of biomedicine for bone tissue engineering and drug delivery systems.

作用機序

Target of Action

Calcium nitrate tetrahydrate primarily targets plant cells and is used as a component in fertilizers . It serves as a source of both nitrogen and calcium, essential nutrients for plant growth . In addition, it is used in some cell culture media .

Mode of Action

Calcium nitrate tetrahydrate interacts with its targets by providing necessary nutrients. As a source of calcium , it plays a crucial role in strengthening cell walls and promoting healthy growth. As a source of nitrate , it is a key component of proteins and other vital plant compounds . It also acts as a strong oxidizing agent .

Biochemical Pathways

The compound affects the nitrogen assimilation pathway in plants. Nitrate is reduced to nitrite by the enzyme nitrate reductase and then to ammonia by nitrite reductase. The ammonia is then incorporated into amino acids, the building blocks of proteins .

Pharmacokinetics

This high solubility suggests that it can be readily absorbed and distributed when applied to soil or used in cell culture media .

Result of Action

The application of calcium nitrate tetrahydrate results in improved plant growth and development. It can correct deficiencies in calcium and nitrogen, promoting healthier and more robust plants . In cell culture media, it provides necessary nutrients for cell growth .

Action Environment

Environmental factors can influence the action of calcium nitrate tetrahydrate. For instance, the compound’s solubility can be affected by temperature . Moreover, the compound’s effectiveness as a fertilizer can be influenced by soil pH and the presence of other nutrients .

Safety and Hazards

Calcium nitrate tetrahydrate is nonflammable but can accelerate the burning of combustible materials . If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result . Inhalation may irritate the nose, throat, and upper respiratory tract . Contact may cause skin irritation and may irritate or burn the eyes . It is harmful if swallowed .

将来の方向性

特性

IUPAC Name |

calcium;dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSSIKVYVJQJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH8N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016307 | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium nitrate tetrahydrate | |

CAS RN |

13477-34-4 | |

| Record name | Calcium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, calcium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8T8H4NBBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)